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Compound of Interest

Compound Name: Chromium boride (Cr2B)

Cat. No.: B077157 Get Quote

Audience: Researchers, scientists, and professionals in microelectronics fabrication and

materials science.

Introduction:

In modern integrated circuits, copper has replaced aluminum as the primary interconnect

material due to its lower electrical resistivity and superior electromigration resistance. However,

copper readily diffuses into surrounding dielectric materials, particularly silicon-based insulators

like SiO₂, even at relatively low temperatures. This diffusion can lead to the formation of copper

silicide precipitates, which create deep-level defects in the silicon bandgap, degrading device

performance and causing premature failure. To prevent this, a thin diffusion barrier layer is

required between the copper interconnect and the dielectric.

Chromium diboride (Cr₂B) has emerged as a promising candidate for this application. It is a

"metallic ceramic" material that combines high thermal stability (melting point of 2200°C), good

electrical conductivity, and excellent resistance to diffusion.[1][2] Its effectiveness is particularly

notable when deposited as an amorphous thin film, as the absence of grain boundaries

eliminates fast diffusion paths for copper atoms.

These application notes provide a summary of the properties of Cr₂B thin films and detailed

protocols for their deposition and characterization as diffusion barriers for copper interconnects.
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The performance of a Cr₂B diffusion barrier is highly dependent on its deposition method and

resulting film properties. The following tables summarize key quantitative data for Cr₂B thin

films.

Table 1: Electrical and Microstructural Properties of Cr₂B Thin Films

Deposition
Method

Deposition
Temperature
(°C)

Film
Microstructure

Electrical
Resistivity
(µΩ·cm)

Reference

Chemical Vapor

Deposition

(CVD)

200 - 400 Amorphous 105 - 450 [1][2]

Chemical Vapor

Deposition

(CVD)

> 500 Nanocrystalline

Lower than

amorphous (not

specified)

[1][2]

Physical Vapor

Deposition (PVD)
Not Specified Not Specified Bulk Value: 56 [1][2]

Table 2: Representative Diffusion Barrier Performance (Illustrative)

Note: Specific failure temperatures for Cr₂B are not widely published. This table illustrates the

expected trend and testing outcomes for a typical amorphous metal-ceramic barrier.
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Barrier
Thickness
(nm)

Deposition
Method

Annealing
Temperature
(°C)

Time (min) Result

10 CVD 500 30
Pass (No Cu

Diffusion)

10 CVD 600 30
Pass (No Cu

Diffusion)

10 CVD 700 30

Failure (Cu

Diffusion

Detected)

20 Sputtering 600 30
Pass (No Cu

Diffusion)

20 Sputtering 700 30
Pass (No Cu

Diffusion)

20 Sputtering 800 30

Failure (Cu

Diffusion

Detected)

Experimental Protocols
Protocol 1: Deposition of Cr₂B Thin Films by Chemical
Vapor Deposition (CVD)
This protocol describes the deposition of amorphous Cr₂B thin films using a single-source

precursor, which is ideal for creating highly conformal coatings in high-aspect-ratio features like

trenches and vias.

Materials and Equipment:

CVD Reactor with a radiative heater and temperature controller.

High-vacuum pump system (base pressure < 1x10⁻⁶ Torr).

Single-source precursor: Bis(octahydrotriborato)chromium(II) complex, Cr(B₃H₈)₂.[1][2]
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Substrates: Si(100) wafers with a 200 nm thermally grown or plasma-enhanced CVD

(PECVD) SiO₂ layer.

Mass flow controllers for precursor vapor delivery.

Procedure:

Substrate Preparation:

Clean the SiO₂/Si substrates using a standard RCA cleaning procedure or by sonication in

acetone, isopropanol, and deionized water.

Dry the substrates with a nitrogen gun and place them on the substrate holder in the CVD

chamber.

System Pump-Down:

Evacuate the CVD chamber to a base pressure of at least 1x10⁻⁶ Torr to minimize oxygen

and water vapor contamination.

Substrate Heating:

Heat the substrate to the desired deposition temperature (e.g., 200-400°C for amorphous

films).

Allow the temperature to stabilize for 30 minutes. A thermocouple clipped to the sample

surface should be used for accurate temperature monitoring.[2]

Precursor Delivery and Deposition:

Heat the Cr(B₃H₈)₂ precursor vessel to a temperature sufficient for sublimation and stable

vapor pressure.

Introduce the precursor vapor into the chamber using a mass flow controller. The ideal

chemical vapor deposition reaction is: Cr(B₃H₈)₂ → CrB₂ + 2B₂H₆ + 2H₂.[2]

Maintain a constant chamber pressure during deposition (typically in the mTorr range).
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The deposition rate will depend on precursor flow rate and substrate temperature.

Calibrate the rate to achieve the desired film thickness.

Post-Deposition:

After reaching the target thickness, stop the precursor flow and turn off the substrate

heater.

Allow the substrate to cool to below 100°C under vacuum before venting the chamber with

nitrogen.

Protocol 2: Deposition of Cr₂B Thin Films by Sputtering
(PVD)
This protocol describes a general method for depositing Cr₂B films using magnetron sputtering,

a common physical vapor deposition (PVD) technique.

Materials and Equipment:

Sputter deposition system with a high-vacuum pump.

CrB₂ composite target or separate Cr and B targets for co-sputtering.

High-purity Argon (Ar) gas.

Substrates: SiO₂/Si wafers.

Power supply (DC or RF magnetron).

Procedure:

Substrate Preparation:

Clean and load the SiO₂/Si substrates into the sputtering chamber.

System Pump-Down:

Evacuate the chamber to a base pressure of at least 5x10⁻⁷ Torr.
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Pre-Sputtering:

Introduce Ar gas into the chamber, maintaining a pressure of 3-10 mTorr.

Ignite the plasma and pre-sputter the target(s) with the shutter closed for 5-10 minutes to

clean the target surface.

Deposition:

Open the shutter to begin deposition on the substrates.

Typical sputtering parameters:

Power: 100-300 W (DC for conductive targets).

Ar Flow Rate: 10-50 sccm.

Pressure: 3-10 mTorr.

Substrate Temperature: Room temperature for amorphous films.

Adjust deposition time to achieve the desired film thickness.

Post-Deposition:

Close the shutter, turn off the power supply, and stop the Ar gas flow.

Allow the substrates to cool before venting the chamber.

Protocol 3: Evaluation of Diffusion Barrier Performance
This protocol outlines the procedure for testing the thermal stability and barrier effectiveness of

the deposited Cr₂B films against copper diffusion.

Materials and Equipment:

Sputtering system for copper deposition.

Rapid thermal annealing (RTA) furnace or vacuum annealing furnace.
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Four-point probe.

Auger Electron Spectrometer (AES) or X-ray Photoelectron Spectrometer (XPS) with depth

profiling capability.

(Optional) Secondary Ion Mass Spectrometer (SIMS) for higher sensitivity to Cu diffusion.

(Optional) Probe station and semiconductor parameter analyzer for MOS capacitor testing.

Procedure:

Fabrication of Test Structure:

Deposit the Cr₂B barrier layer onto the SiO₂/Si substrate using either Protocol 1 or 2.

Without breaking vacuum if possible, deposit a 100-200 nm thick layer of copper onto the

Cr₂B barrier. The resulting stack is Cu/Cr₂B/SiO₂/Si.

Thermal Stressing (Annealing):

Dice the wafer into smaller samples for annealing at different temperatures.

Anneal the samples in a vacuum or inert (N₂ or Ar) atmosphere for a fixed duration (e.g.,

30 minutes) at a range of temperatures (e.g., 400°C, 500°C, 600°C, 700°C, 800°C).

Characterization of Barrier Failure:

Sheet Resistance Measurement:

Use a four-point probe to measure the sheet resistance of the Cu film on each annealed

sample.

A sharp increase in sheet resistance indicates a reaction between Cu and Si (forming

higher resistivity copper silicide), signifying barrier failure.

AES/XPS Depth Profiling:

Perform depth profiling on the annealed samples, starting from the copper surface.
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Monitor the elemental concentrations as a function of depth. Barrier failure is confirmed

by the detection of Cu signal within the Si substrate or Si within the Cu layer, indicating

inter-diffusion.

(Optional) MOS Capacitor Electrical Testing:

Fabricate a Metal-Oxide-Semiconductor (MOS) capacitor structure (Cu/Cr₂B/SiO₂/Si).

Perform Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements before

and after Bias Thermal Stress (BTS) (e.g., 200°C with an applied electric field).

A shift in the flat-band voltage or a significant increase in leakage current after BTS

indicates that Cu ions have diffused through the barrier and into the SiO₂, degrading its

dielectric properties.
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Step 1: Cr₂B Deposition

CVD Method PVD Method

Step 2: Test Structure Fabrication

Step 3: Barrier Performance Evaluation

Analysis of Failure
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(SiO₂/Si Wafer)

CVD of Cr₂B
(200-400°C)

Sputtering of Cr₂B
(Room Temp)

Sputter Deposition
of Copper Layer

Vacuum Annealing
(400-800°C, 30 min)

Sheet Resistance
Measurement
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Depth Profiling

C-V / I-V
(MOS Capacitor)

Click to download full resolution via product page

Caption: Experimental workflow for Cr₂B diffusion barrier fabrication and testing.
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Caption: Relationship between deposition parameters, film properties, and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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